5-Methyl-1,3-oxazole-4-carbohydrazide
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Overview
Description
5-Methyl-1,3-oxazole-4-carbohydrazide is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-oxazole-4-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol, yielding the desired carbohydrazide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-oxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carbohydrazide moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .
Scientific Research Applications
5-Methyl-1,3-oxazole-4-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carbohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
5-Phenylisoxazole-3-carbohydrazide: Similar in structure but with a phenyl group instead of a methyl group.
5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide: Contains an amino group, offering different reactivity and biological activity.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Complex oxazole derivatives with significant biological activities.
Uniqueness: 5-Methyl-1,3-oxazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNCPMVORWVFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170959-36-1 |
Source
|
Record name | 5-Methyl-1,3-oxazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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